molecular formula C13H10BrClO2 B6383523 3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95% CAS No. 1261976-58-2

3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95%

Cat. No. B6383523
CAS RN: 1261976-58-2
M. Wt: 313.57 g/mol
InChI Key: ZZKNXUZJLOHFFV-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95% (referred to as 3-B5-3-C4-M-Phenol) is a synthetic compound of phenol with a bromine-chlorine substitution at the para-position. It is a white solid at room temperature and is soluble in most organic solvents. It is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

3-B5-3-C4-M-Phenol has a variety of scientific research applications. It is used in the synthesis of organic compounds, such as the synthesis of 2-bromo-4-methoxy-3-methylphenol. It is also used in the synthesis of pharmaceutical compounds, such as the synthesis of the anti-inflammatory drug ibuprofen. Furthermore, it is used in the synthesis of polymers, such as the synthesis of poly(3-bromo-5-(3-chloro-4-methoxyphenyl)phenol). Finally, it is used in the synthesis of dyes, such as the synthesis of the dye 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol-2-sulfonic acid.

Mechanism of Action

The mechanism of action of 3-B5-3-C4-M-Phenol is not well understood. However, it is believed to involve the formation of a reactive intermediate, such as a carbocation, which then undergoes a variety of reactions, such as nucleophilic attack, electrophilic attack, or hydrogen abstraction, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B5-3-C4-M-Phenol are not well understood. However, it is believed to have some antimicrobial activity, as well as some antioxidant activity. Furthermore, it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of 3-B5-3-C4-M-Phenol is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time without significant degradation. However, it is toxic and should be handled with caution. Furthermore, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-B5-3-C4-M-Phenol. These include further exploration of its antimicrobial, antioxidant, and cancer cell line inhibitory activities. Furthermore, it could be investigated for its potential use in drug design and drug delivery systems. Additionally, it could be investigated for its potential use in the synthesis of complex molecules and polymers. Finally, it could be investigated for its potential use in the synthesis of dyes and other materials.

Synthesis Methods

The synthesis of 3-B5-3-C4-M-Phenol is a multi-step process. The first step involves the reaction of 4-methoxyphenol with thionyl chloride in the presence of anhydrous pyridine. This reaction results in the formation of 4-methoxyphenyl chlorosulfite. The second step involves the reaction of the 4-methoxyphenyl chlorosulfite with 3-bromo-5-chlorophenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol. Finally, the product is purified by recrystallization in ethanol or methanol.

properties

IUPAC Name

3-bromo-5-(3-chloro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKNXUZJLOHFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686443
Record name 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-58-2
Record name 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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